2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide 2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 898433-44-8
VCID: VC7011241
InChI: InChI=1S/C21H18F2N2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26)
SMILES: C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
Molecular Formula: C21H18F2N2OS
Molecular Weight: 384.44

2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

CAS No.: 898433-44-8

Cat. No.: VC7011241

Molecular Formula: C21H18F2N2OS

Molecular Weight: 384.44

* For research use only. Not for human or veterinary use.

2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide - 898433-44-8

Specification

CAS No. 898433-44-8
Molecular Formula C21H18F2N2OS
Molecular Weight 384.44
IUPAC Name N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide
Standard InChI InChI=1S/C21H18F2N2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26)
Standard InChI Key OAGSYBVKQKZWJH-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,6-difluorobenzamide core linked to a secondary amine bearing indoline and thiophene substituents (Figure 1). The fluorine atoms at the benzamide’s ortho positions enhance electronegativity and metabolic stability, while the indoline (a saturated indole derivative) and thiophene (a sulfur-containing heterocycle) contribute to hydrophobic interactions and π-stacking potential.

Table 1: Key Molecular Properties

PropertyValue
IUPAC NameN-[2-(2,3-Dihydroindol-1-yl)-2-(thiophen-2-yl)ethyl]-2,6-difluorobenzamide
Molecular FormulaC21H18F2N2OS\text{C}_{21}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{OS}
Molecular Weight384.44 g/mol
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4
InChI KeyOAGSYBVKQKZWJH-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
logP (Predicted)3.8 ± 0.5

The compound’s stereochemistry is achiral, as confirmed by its SMILES representation and InChIKey. Its polar surface area (72.9 Ų) and logP value (~3.8) suggest moderate permeability, aligning with Lipinski’s rule of five for drug-likeness.

Synthesis and Structural Optimization

Table 2: Key Synthetic Challenges

ChallengeImplication
Steric HindranceBulky indoline/thiophene groups may reduce reaction yields.
Fluorine ReactivityRisk of defluorination under harsh conditions.
PurificationRequires chromatography due to polar byproducts.

Research Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

  • Target Identification: Unclear whether the compound acts on kinases, receptors, or other biomolecules.

  • Toxicity Profile: Preliminary safety assessments are absent.

Strategic Recommendations

  • High-Throughput Screening: Test against panels of enzymes/receptors to identify targets.

  • Solubility Enhancement: Explore salt forms or prodrug strategies.

  • In Vivo Studies: Evaluate efficacy in murine models of cancer or neurodegeneration.

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